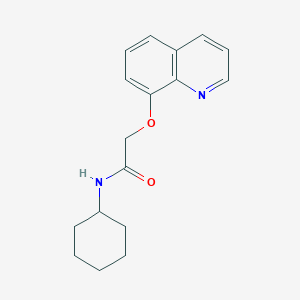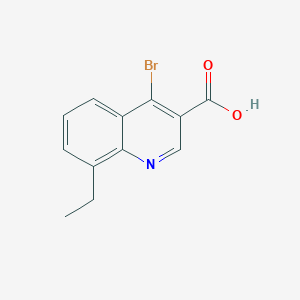
4-Bromo-8-ethylquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-8-ethylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H10BrNO2 It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-8-ethylquinoline-3-carboxylic acid typically involves the bromination of 8-ethylquinoline-3-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions usually require refluxing the mixture for several hours to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-8-ethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent like ethanol or methanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Products include quinoline-3-carboxylic acid derivatives with different oxidation states.
Reduction Reactions: Products include quinoline-3-carbinol or quinoline-3-carbaldehyde.
Aplicaciones Científicas De Investigación
4-Bromo-8-ethylquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe for studying various biological processes and interactions at the molecular level.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-Bromo-8-ethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can inhibit or modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
8-Ethylquinoline-3-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Chloro-8-ethylquinoline-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.
4-Bromoquinoline-3-carboxylic acid: Lacks the ethyl group, affecting its solubility and interaction with biological targets.
Uniqueness
4-Bromo-8-ethylquinoline-3-carboxylic acid is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile intermediate in chemical synthesis and as a valuable compound in medicinal and material science research.
Propiedades
Fórmula molecular |
C12H10BrNO2 |
|---|---|
Peso molecular |
280.12 g/mol |
Nombre IUPAC |
4-bromo-8-ethylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H10BrNO2/c1-2-7-4-3-5-8-10(13)9(12(15)16)6-14-11(7)8/h3-6H,2H2,1H3,(H,15,16) |
Clave InChI |
DBWVOMFZBLOKAE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



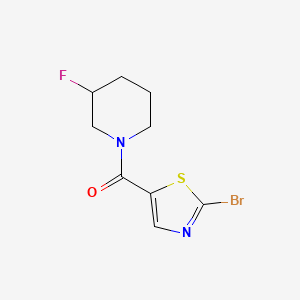
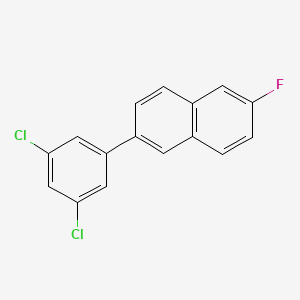
![N-[4-(4-methyl-5,6,7,8-tetrahydronaphthalen-2-yl)phenyl]acetamide](/img/structure/B15063821.png)
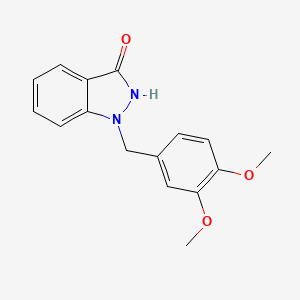
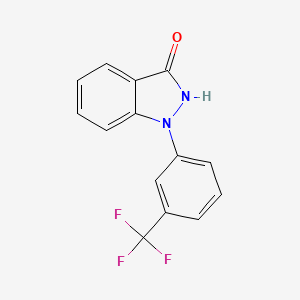
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-methylpiperidin-4-amine hydrochloride](/img/structure/B15063838.png)
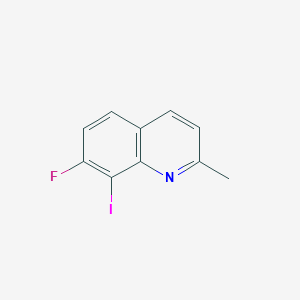


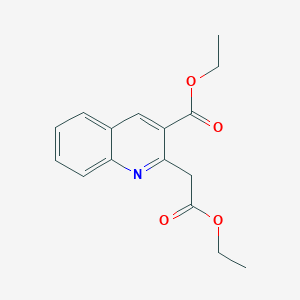
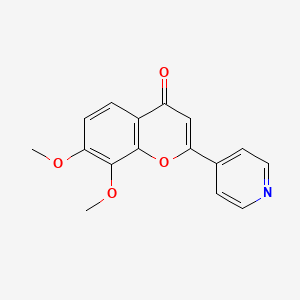
![5-Amino-1-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15063866.png)
